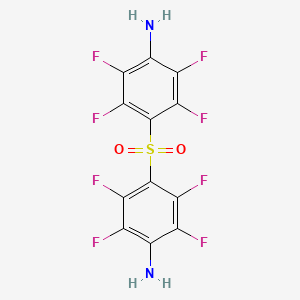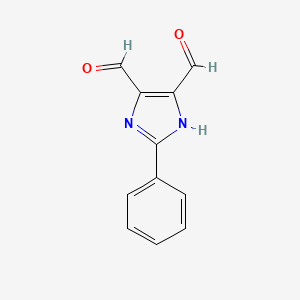![molecular formula C20H26Si2 B14277789 [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) CAS No. 136118-17-7](/img/structure/B14277789.png)
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of ethyne and phenylene groups linked to trimethylsilane
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) typically involves the coupling of trimethylsilylacetylene with a phenylene derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to impart unique mechanical and thermal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is employed as a ligand in catalytic systems, enhancing the efficiency and selectivity of various chemical reactions.
Biological Studies: Research has explored its potential in drug delivery systems and as a precursor for bioactive compounds.
作用机制
The mechanism by which [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl groups can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the phenylene and ethyne groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares structural similarities with [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) but differs in its functional groups and applications.
2,4-Difluorophenyl isocyanate: Another related compound with distinct chemical properties and reactivity.
Ethyl acetoacetate: Although structurally different, it is often used in similar synthetic applications.
Uniqueness
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) is unique due to its combination of ethyne, phenylene, and trimethylsilane groups, which confer distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
属性
CAS 编号 |
136118-17-7 |
|---|---|
分子式 |
C20H26Si2 |
分子量 |
322.6 g/mol |
IUPAC 名称 |
trimethyl-[4-[2-(4-trimethylsilylphenyl)ethynyl]phenyl]silane |
InChI |
InChI=1S/C20H26Si2/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h9-16H,1-6H3 |
InChI 键 |
GWWJUWBOBXXQKS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
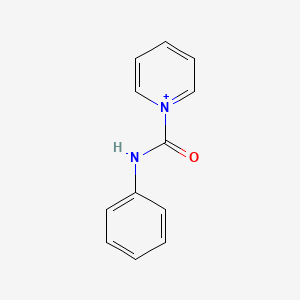
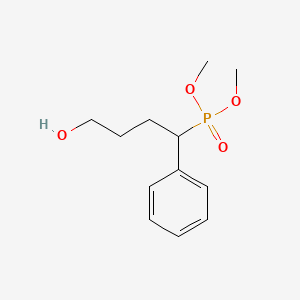
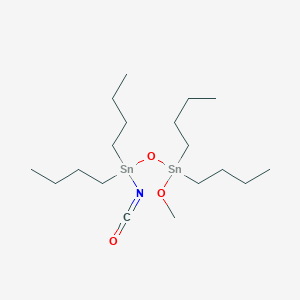
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)


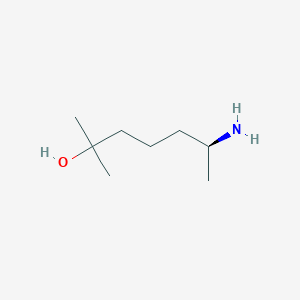
![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)

